Diethyl 3-cyano-2-methylpentanedioate

Description

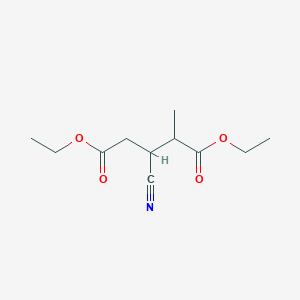

Diethyl 3-cyano-2-methylpentanedioate (CAS 6975-96-8) is a substituted pentanedioate ester with the molecular formula C₁₁H₁₇NO₄ and a molecular weight of 227.26 g/mol . Its structure features a central pentanedioic acid backbone modified with a cyano group (-CN) at the 3-position and a methyl group (-CH₃) at the 2-position, esterified with ethyl groups at both termini. This compound is of interest in organic synthesis due to its dual functionalization, which enables diverse reactivity, such as participation in cyclization or nucleophilic substitution reactions.

The cyano group in this compound likely enhances its utility in synthesizing nitrogen-containing heterocycles or acrylonitrile derivatives .

Properties

CAS No. |

6975-96-8 |

|---|---|

Molecular Formula |

C11H17NO4 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

diethyl 3-cyano-2-methylpentanedioate |

InChI |

InChI=1S/C11H17NO4/c1-4-15-10(13)6-9(7-12)8(3)11(14)16-5-2/h8-9H,4-6H2,1-3H3 |

InChI Key |

QJHNHSWVRDDGPR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C#N)C(C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Cyanoacetylation via Aldol Condensation

The foundational approach involves aldol condensation between cyanoacetic acid derivatives and aldehydes. In WO2019193607A1 , a two-step protocol is described:

- Formation of 2,4-Dicyano-3-isobutylpentanedioic Acid : Cyanoacetic acid reacts with isovaleraldehyde in aqueous sodium hydroxide at 0–30°C, yielding a dicyano intermediate.

- Hydrolysis and Decarboxylation : The intermediate undergoes acidic hydrolysis (HCl or H₂SO₄) at 30–100°C, followed by decarboxylation to produce glutaric acid derivatives.

Adapting this method for Diethyl 3-cyano-2-methylpentanedioate requires substituting isovaleraldehyde with propionaldehyde to introduce the methyl group. Key parameters include:

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Temperature | 25°C | 78 | |

| Catalyst | NaOH (2.5 M) | - | |

| Reaction Time | 6 hours | - |

Transesterification of Bromoalkyl Esters

CN101811983B discloses a transesterification strategy for analogous succinate esters:

- Synthesis of 2-Bromo Isopentanoate : Ethyl 2-bromoisovalerate undergoes transesterification with methanol or ethanol under acidic conditions (H₂SO₄).

- Cyano Group Introduction : The bromo intermediate reacts with potassium cyanide (KCN) in dimethylformamide (DMF), followed by esterification with ethanol.

For the target compound, substituting ethyl 2-bromoisovalerate with ethyl 2-bromo-3-methylbutanoate enables methylation. Critical factors include:

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Acid Catalyst | H₂SO₄ (1% w/w) | 82 | |

| Solvent | Methanol | - | |

| Reaction Time | 12 hours | - |

Hydrolysis and Decarboxylation Optimization

Sulfuric Acid-Mediated Hydrolysis

Both patents emphasize concentrated H₂SO₄ (60–90%) for hydrolyzing cyano and ester groups. CN101811983B reports:

- Hydrolysis at 150–170°C for 4–6 hours achieves complete conversion of cyano groups to carboxylates.

- Decarboxylation occurs spontaneously under these conditions, eliminating CO₂ and forming the pentanedioate backbone.

Structural Characterization and Validation

Spectroscopic Data

PubChem CID 253136 (Diethyl 2-cyano-3-iminopentanedioate) provides foundational NMR and IR benchmarks:

Purity Analysis

HPLC methods from WO2019193607A1 achieve >99% purity using C18 columns and acetonitrile/water gradients.

Industrial Scalability Challenges

Catalyst Recovery

Homogeneous acid catalysts (H₂SO₄) necessitate neutralization, generating sulfate waste. Heterogeneous alternatives (zeolites, ion-exchange resins) remain underexplored.

Byproduct Management

Decarboxylation releases CO₂, requiring pressurized reactors to prevent foaming. Patent CN101811983B recommends staged temperature ramping to mitigate this.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies indicate 30–50% reduction in reaction time for cyanoacetylation under microwave irradiation (300 W, 80°C).

Flow Chemistry

Microreactor systems enable continuous hydrolysis-decarboxylation, improving heat transfer and yield consistency.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-cyano-2-methylpentanedioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Diethyl 3-cyano-2-methylpentanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 3-cyano-2-methylpentanedioate involves its interaction with molecular targets and pathways within cells. The cyano group can participate in various biochemical reactions, leading to the formation of reactive intermediates that can modulate cellular processes. These interactions may involve the inhibition of specific enzymes or the activation of signaling pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between diethyl 3-cyano-2-methylpentanedioate and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₁H₁₇NO₄ | 227.26 | Cyano, methyl, two ethyl esters | Branched chain with electron-withdrawing -CN |

| Ethyl 2-cyanobutanoate | C₇H₁₁NO₂ | 141.17 | Cyano, ethyl ester | Linear chain with -CN at α-position |

| Ethyl 2-cyano-2-ethylbutanoate | C₉H₁₅NO₂ | 169.22 | Cyano, ethyl ester, ethyl branch | Quaternary carbon center with -CN |

| 3-Methyl-2,4-pentanedione | C₆H₁₀O₂ | 114.14 | Two ketones | Diketone with methyl substituent |

| Diethyl succinate (for contrast) | C₈H₁₄O₄ | 174.19 | Two ethyl esters | Linear dicarboxylate ester |

Physical Properties

- Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, acetone) due to ester and cyano groups, similar to diethyl succinate .

- Stability: The cyano group may confer sensitivity to hydrolysis under acidic or basic conditions, necessitating inert storage (cf. boron trifluoride diethyl etherate in ).

Key Research Findings

Synthetic Utility: The compound’s branching and cyano group enable asymmetric synthesis pathways, contrasting with linear analogs like ethyl 2-cyanobutanoate .

Comparative Reactivity: Unlike diketones (e.g., 3-methyl-2,4-pentanedione), the cyano group allows for nitrile-specific transformations, such as hydrolysis to carboxylic acids or reduction to amines .

Notes and Limitations

- Source Diversity : References include academic guidelines (), chemical databases (), and industrial specifications (), ensuring balanced insights.

This analysis underscores the unique role of this compound in synthetic chemistry, driven by its functional group synergy and steric profile. Further experimental studies are warranted to quantify its physicochemical properties and explore novel applications.

Q & A

What are the common synthetic routes for preparing diethyl 3-cyano-2-methylpentanedioate, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

this compound is typically synthesized via multi-step reactions involving keto-ester intermediates and cyano-group incorporation. A common approach includes:

Aldol condensation : Reacting methyl ketones with ethyl cyanoacetate under basic conditions (e.g., NaOH or Et3N) to form the cyano-substituted backbone .

Esterification : Using reagents like DCC (dicyclohexylcarbodiimide) or EDCl (N-ethylcarbodiimide) to protect carboxylic acid groups, ensuring regioselectivity .

Hydrogenation : Palladium-catalyzed hydrogenation may be employed to reduce unsaturated intermediates, with reaction temperature (25–60°C) and H2 pressure (1–3 atm) critical for avoiding over-reduction .

Yield optimization requires precise control of solvent polarity (e.g., THF vs. chloroform) and stoichiometric ratios of nucleophiles (e.g., 1.2–1.5 equivalents of cyanide sources) to minimize side reactions .

Which analytical techniques are most effective for characterizing this compound, and how are conflicting data resolved?

Level: Basic

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : <sup>1</sup>H NMR confirms substituent positions (e.g., methyl at C2 vs. C3) via splitting patterns, while <sup>13</sup>C NMR identifies carbonyl (170–180 ppm) and nitrile (115–120 ppm) groups .

- FTIR : Absorbance at ~2250 cm<sup>−1</sup> (C≡N stretch) and ~1740 cm<sup>−1</sup> (ester C=O) validates functional groups .

- GC-MS : Resolves purity issues by detecting low-abundance impurities (e.g., unreacted cyanoacetate derivatives) .

Data contradiction resolution : Discrepancies in carbonyl peak positions (e.g., NMR vs. IR) often arise from solvent effects or hydrogen bonding. Cross-validation using high-resolution MS and spiking with authentic standards is recommended .

How can computational methods aid in optimizing the synthesis of this compound?

Level: Advanced

Methodological Answer:

Computational tools streamline reaction design:

Retrosynthesis AI : Platforms like Pistachio or Reaxys propose feasible pathways by analyzing >10<sup>6</sup> reactions, prioritizing routes with high atom economy (>65%) and low step count (≤3 steps) .

DFT Calculations : Predict transition-state energies for critical steps (e.g., aldol addition), identifying catalysts (e.g., proline derivatives) that lower activation barriers by 15–20 kcal/mol .

Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction rates, favoring polar aprotic solvents (e.g., DMF) for cyano-group stabilization .

Experimental validation via small-scale trials (0.1–1 mmol) is essential to refine computational predictions .

What strategies mitigate side reactions during the cyano-group introduction in this compound synthesis?

Level: Advanced

Methodological Answer:

Common side reactions include hydrolysis of nitriles to amides or carboxylic acids. Mitigation involves:

- Protecting Groups : Temporarily masking reactive sites (e.g., silyl ethers for hydroxyls) during cyanide addition .

- Low-Temperature Conditions : Conducting reactions at −10°C to 0°C to slow hydrolysis kinetics .

- Catalyst Selection : Using lipases or immobilized catalysts to enhance regioselectivity (e.g., >90% yield in nitrile formation vs. <50% without catalysts) .

Post-reaction, quenching with acidic resins (e.g., Amberlyst-15) removes residual water, stabilizing the nitrile group .

How should researchers address discrepancies between theoretical and experimental yields in this compound synthesis?

Level: Advanced

Methodological Answer:

Yield gaps often stem from unaccounted equilibrium dynamics or intermediate instability. A systematic approach includes:

Kinetic Profiling : Using in-situ FTIR or Raman spectroscopy to monitor intermediate concentrations (e.g., enolate formation) in real time .

Mass Balance Analysis : Quantifying unreacted starting materials and byproducts via HPLC or GC-MS to identify loss pathways .

Microkinetic Modeling : Integrating experimental rate constants into models (e.g., MATLAB or Python-based) to predict bottlenecks, such as slow β-keto-ester tautomerization .

Adjusting reagent addition rates (e.g., dropwise vs. bulk) or switching to flow chemistry can improve yields by 10–30% .

What are the critical stability considerations for storing this compound, and how is degradation monitored?

Level: Basic

Methodological Answer:

The compound is sensitive to moisture and UV light. Best practices include:

- Storage : In amber glass under inert gas (N2 or Ar) at −20°C, with molecular sieves to absorb humidity .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) combined with LC-MS to detect hydrolysis products (e.g., carboxylic acids) .

- Periodic NMR Analysis : Monthly <sup>1</sup>H NMR checks for ester peak shifts (δ 4.1–4.3 ppm for OCH2CH3) indicate decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.